2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile
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Overview
Description
2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is an organic compound with the molecular formula C19H13ClN2O It is a derivative of nicotinonitrile, featuring a chloro group, a methoxyphenyl group, and a phenyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
- 4-Chloro-2-methoxyphenol
- 2-Chloro-1,4-benzoquinone
Uniqueness
2-Chloro-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
143882-78-4 |
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Molecular Formula |
C19H13ClN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13ClN2O/c1-23-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-21)19(20)22-18/h2-11H,1H3 |
InChI Key |
UHGVDTZAAZRFDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl |
Origin of Product |
United States |
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